molecular formula C14H19N3O2S2 B4108186 2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid

2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid

Cat. No.: B4108186
M. Wt: 325.5 g/mol
InChI Key: CXGPAEJPZPKEFE-UHFFFAOYSA-N
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Description

2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of DNA and RNA. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications .

Preparation Methods

The synthesis of 2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid typically involves the reaction of 6-ethyl-2-methylthieno[2,3-d]pyrimidine with methionine under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound, potentially altering its functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential role in cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid can be compared with other similar compounds, such as:

  • 6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
  • 6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid
  • N-(6-methylthieno[2,3-d]pyrimidin-4-yl)glycine

These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-4-9-7-10-12(15-8(2)16-13(10)21-9)17-11(14(18)19)5-6-20-3/h7,11H,4-6H2,1-3H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGPAEJPZPKEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NC(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.